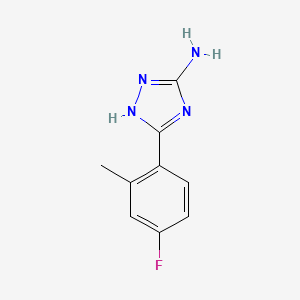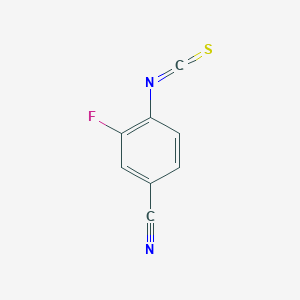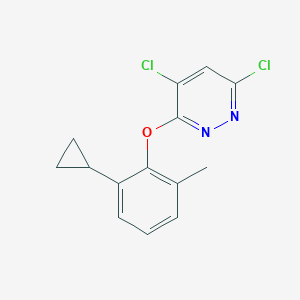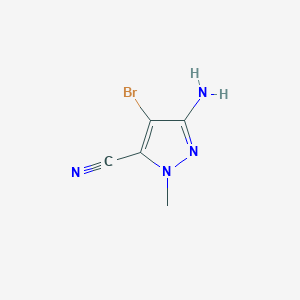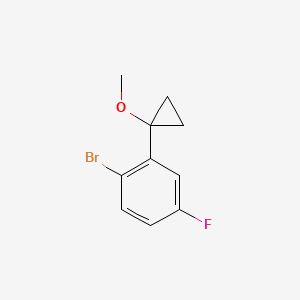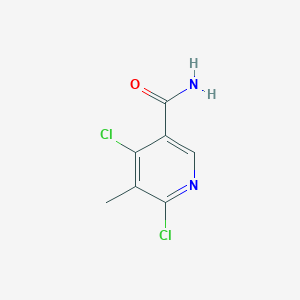
4,6-Dichloro-5-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-methylnicotinamide is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04134 g/mol . It is also known by its alternative name, 4,6-Dichloro-5-methyl-3-pyridinecarboxamide . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a nicotinamide core, making it a derivative of nicotinamide.
Preparation Methods
The synthesis of 4,6-Dichloro-5-methylnicotinamide typically involves the chlorination of 5-methylnicotinamide. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,6-Dichloro-5-methylnicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted nicotinamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amine derivatives.
Hydrolysis: Under acidic or basic conditions, the amide group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichloro-5-methylnicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-methylnicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular pathways involved are still under investigation, but it is believed to interact with nicotinamide-related pathways .
Comparison with Similar Compounds
4,6-Dichloro-5-methylnicotinamide can be compared with other nicotinamide derivatives such as:
- 4-Chloro-5-methylnicotinamide
- 6-Chloro-5-methylnicotinamide
- 5-Methylnicotinamide
These compounds share similar structural features but differ in the number and position of chlorine atoms. The unique combination of two chlorine atoms at positions 4 and 6 in this compound imparts distinct chemical and biological properties .
Properties
CAS No. |
479089-95-7 |
|---|---|
Molecular Formula |
C7H6Cl2N2O |
Molecular Weight |
205.04 g/mol |
IUPAC Name |
4,6-dichloro-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-5(8)4(7(10)12)2-11-6(3)9/h2H,1H3,(H2,10,12) |
InChI Key |
MBZWXTFREZMEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


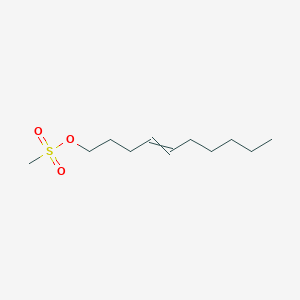
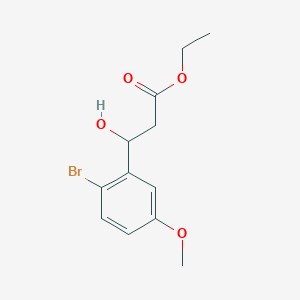


![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)


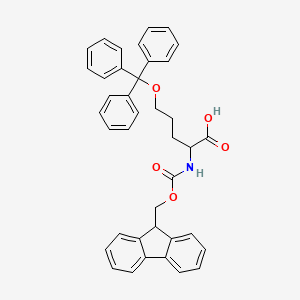
![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
